molecular formula C6H13O9P B091348 Fructose-1-phosphate CAS No. 15978-08-2

Fructose-1-phosphate

Cat. No. B091348
CAS RN: 15978-08-2
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-UYFOZJQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructose-1-phosphate is a derivative of fructose. It is generated mainly by hepatic fructokinase but is also generated in smaller amounts in the small intestinal mucosa and proximal epithelium of the renal tubule . It is an important intermediate of glucose metabolism .


Synthesis Analysis

Fructose-1-phosphate is synthesized by the enzyme ketohexokinase (KHK), which converts fructose to fructose 1-phosphate . This process is part of the metabolic pathway of fructose, which results in intermediates of glycolysis .


Molecular Structure Analysis

The molecular formula of Fructose-1-phosphate is C6H13O9P . The systematic IUPAC name is (3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl dihydrogen phosphate .


Chemical Reactions Analysis

Fructose-1-phosphate undergoes further conversion by aldolase B, the rate-limiting enzyme of fructose metabolism. Aldolase B converts it into glyceraldehyde and dihydroxyacetone phosphate (DHAP). Glyceraldehyde is then phosphorylated by triose kinase to glyceraldehyde 3-phosphate . This metabolism of fructose essentially results in intermediates of glycolysis .


Physical And Chemical Properties Analysis

Fructose-1-phosphate has a molar mass of 260.136 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Enzymatic Assays for Metabolic Analysis : An overexpression and purification method for fructose-1-phosphate kinase from Escherichia coli was developed, enabling the specific measurement of fructose 1-phosphate in tissue extracts (Veiga-da-Cunha, Hoyoux, & Van Schaftingen, 2000).

  • Diagnostic Tool in Hereditary Fructose Intolerance : A new method using D-[U-14C]fructose-1-phosphate for fructose-bisphosphate aldolase assay facilitates the diagnosis of hereditary fructose intolerance, demonstrating significantly reduced aldolase activity in affected patients (Shin, Moro, Doliwa, & Endres, 1983).

  • Study of Fructose Catabolism in Bacteria : Fructose catabolism in Xanthomonas campestris pv. campestris involves fructose 1-phosphate, which is phosphorylated into fructose 1,6-bisphosphate by 1-phosphofructokinase. This research helps understand bacterial metabolism of fructose (de Crécy-Lagard, Bouvet, Lejeune, & Danchin, 1991).

  • Investigating Metabolic Disorders : A study on hereditary fructose intolerance highlighted the absence of renal fructose-1-phosphate aldolase activity, elucidating the metabolic abnormalities in this disorder (Morris, Ueki, Loh, Eanes, & McLin, 1967).

  • Glucokinase Regulation in Hepatocytes : Fructose 1-phosphate plays a role in the regulation of glucokinase activity in hepatocytes, contributing to our understanding of carbohydrate metabolism in liver cells (Davies, Detheux, & Van Schaftingen, 1990).

  • Biomedical Applications : Fructose 1,6-diphosphate, produced from fructose 1-phosphate, is used in medicine and as a precursor for biosynthesizing fine chemicals. A novel enzymatic pathway for its synthesis was developed, highlighting its significance in biomedical research (Wang, Liu, You, Li, & Zhang, 2017).

Safety And Hazards

Fructose-1-phosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Fructose-1-phosphate has evolved as a signaling molecule of abundancy, stimulating nutrient absorption, lipid storage, and reproduction . It is anticipated that reducing Fructose-1-phosphate, by either pharmacological inhibition of ketohexokinase (KHK) or societal measures, will mitigate the risk of diseases .

properties

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLSNQJRLJIGT-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891553
Record name Fructose 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose-1-phosphate

CAS RN

15978-08-2
Record name Fructose 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fructose 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-fructose 1-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fructose 1-phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82727ADC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose-1-phosphate
Reactant of Route 2
Reactant of Route 2
Fructose-1-phosphate
Reactant of Route 3
Fructose-1-phosphate
Reactant of Route 4
Fructose-1-phosphate
Reactant of Route 5
Fructose-1-phosphate
Reactant of Route 6
Fructose-1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.